7-Amino-2-naphthol CAS number 93-36-7 properties
7-Amino-2-naphthol CAS number 93-36-7 properties
An In-depth Technical Guide to 7-Amino-2-naphthol (CAS: 93-36-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 7-Amino-2-naphthol (CAS Number: 93-36-7). This valuable chemical intermediate is a key building block in the synthesis of various dyes and has potential applications in the pharmaceutical industry.
Chemical and Physical Properties
7-Amino-2-naphthol, also known as 7-amino-2-naphthalenol, is a naphthol derivative containing both an amino and a hydroxyl group.[1][2] Its chemical structure and properties make it a versatile reagent in organic synthesis.
General Properties
| Property | Value | Source(s) |
| CAS Number | 93-36-7 | [1][3][4][5] |
| Molecular Formula | C₁₀H₉NO | [1][3][4][6] |
| Molecular Weight | 159.18 g/mol | [1][6] |
| IUPAC Name | 7-aminonaphthalen-2-ol | [2] |
| Synonyms | 2-Amino-7-hydroxynaphthalene, 2-Amino-7-naphthol, 7-Amino-β-naphthol | [1][2] |
| Appearance | Brown solid | [6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of 7-Amino-2-naphthol.
| Property | Value | Source(s) |
| Melting Point | 201 °C | [1] |
| Boiling Point | 385.6 °C at 760 mmHg | [1] |
| Density | 1.281 g/cm³ | [1] |
| Flash Point | 187 °C | [1] |
| pKa | 9.74 ± 0.40 (Predicted) | [3] |
| Refractive Index | 1.741 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols that can be adapted for 7-Amino-2-naphthol.
Determination of Melting Point
The melting point of 7-Amino-2-naphthol can be determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 7-Amino-2-naphthol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
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Heating: The assembly is placed in a heating bath (e.g., an oil bath or a metal block). The temperature is raised rapidly to about 15-20 °C below the expected melting point (201 °C) and then increased slowly at a rate of 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.
Determination of Solubility
The solubility of 7-Amino-2-naphthol can be qualitatively assessed in various solvents to understand its polarity and acidic/basic nature.
Methodology:
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Sample and Solvent Preparation: Approximately 0.1 g of 7-Amino-2-naphthol is placed in a test tube.
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Solubility in Water: 3 mL of deionized water is added in portions to the test tube, with vigorous shaking after each addition. The solubility is observed.
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Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl). The dissolution of 7-Amino-2-naphthol in an acidic or basic solution indicates the formation of a salt. The presence of both an amino group (basic) and a hydroxyl group (weakly acidic) suggests it may exhibit amphoteric properties.
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Solubility in Organic Solvents: The solubility can also be tested in common organic solvents like ethanol, acetone, and diethyl ether to further characterize its polarity.
Synthesis of 7-Amino-2-naphthol
A common method for the synthesis of aminonaphthols from dihydroxynaphthalenes is the Bucherer reaction.[7][8] This reaction allows for the conversion of a hydroxyl group to an amino group in the presence of ammonia and a bisulfite.[7][8]
Bucherer Reaction Workflow
The synthesis of 7-Amino-2-naphthol can be achieved from 2,7-dihydroxynaphthalene via a selective Bucherer reaction. The following diagram illustrates the general workflow.
Mechanism of the Bucherer Reaction
The Bucherer reaction proceeds through a series of equilibrium steps involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine.
Applications and Relevance in Research
7-Amino-2-naphthol serves as a crucial intermediate in several fields, primarily due to its reactive amino and hydroxyl groups.
Role as a Chemical Intermediate
The relationship between the properties of 7-Amino-2-naphthol and its applications is summarized below.
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Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes.
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Pharmaceutical Intermediate: The naphthalene scaffold with amino and hydroxyl functionalities is a valuable starting material for the synthesis of more complex molecules with potential biological activity. Derivatives of aminonaphthols have been investigated for their antimicrobial and anticancer properties.
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Proteomics Research: It is also used as a product for proteomics research.[4][5]
Safety and Handling
7-Amino-2-naphthol is classified as an irritant.[1] It is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of 7-Amino-2-naphthol. For specific applications and advanced analytical procedures, further consultation of specialized literature is recommended.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-7-naphthol | CymitQuimica [cymitquimica.com]
- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
